![molecular formula C15H16O B6370961 4-(2,3-Dimethylphenyl)-2-methylphenol, 95% CAS No. 1261975-70-5](/img/structure/B6370961.png)
4-(2,3-Dimethylphenyl)-2-methylphenol, 95%
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Overview
Description
4-(2,3-Dimethylphenyl)-2-methylphenol, 95% (hereafter referred to as 4-DMP-2MP) is a phenolic compound used in a variety of scientific research applications. It is a colorless solid with a molecular weight of 197.26 g/mol and a melting point of 54-56°C. 4-DMP-2MP is used as a starting material for the synthesis of other compounds, and is also used as a reagent in a variety of laboratory experiments.
Mechanism of Action
The mechanism of action of 4-DMP-2MP is not well understood. It is believed that the compound reacts with other molecules in the presence of a catalyst to form new compounds. The reaction is believed to involve the formation of a carbocation intermediate, which then reacts with other molecules to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-DMP-2MP are not well understood. The compound is not known to be toxic or to have any adverse effects on humans or animals. However, it is possible that the compound could interact with other molecules in the body, leading to changes in biochemical and physiological processes.
Advantages and Limitations for Lab Experiments
4-DMP-2MP has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is widely available. Furthermore, it is a relatively stable compound, and can be stored for long periods of time without degradation. The main limitation of the compound is that it is not water soluble, which can make it difficult to use in certain experiments.
Future Directions
The future directions for 4-DMP-2MP include further research into its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research is needed to develop new methods for synthesizing the compound and to optimize its use in laboratory experiments. Finally, further research is needed to explore the potential applications of 4-DMP-2MP in the synthesis of new compounds, such as pharmaceuticals and agricultural chemicals.
Synthesis Methods
4-DMP-2MP can be synthesized from 4-chloro-2,3-dimethylphenol and 2-methylphenol by a Friedel-Crafts alkylation reaction. In this reaction, 4-chloro-2,3-dimethylphenol is reacted with 2-methylphenol in the presence of anhydrous aluminum chloride catalyst. The reaction is carried out in a solvent, such as dichloromethane or toluene, at a temperature of 80-100°C. The reaction produces 4-DMP-2MP as the major product, along with other minor products.
Scientific Research Applications
4-DMP-2MP is used as a starting material in the synthesis of a variety of compounds, including dyes, pharmaceuticals, and agricultural chemicals. It is also used as a reagent in a variety of laboratory experiments, such as the synthesis of polymers and the synthesis of organic compounds. 4-DMP-2MP has been used in the synthesis of polymers such as polyethylene, polypropylene, and polystyrene. In addition, it has been used in the synthesis of organic compounds, such as pyridine, quinoline, and indole.
properties
IUPAC Name |
4-(2,3-dimethylphenyl)-2-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-10-5-4-6-14(12(10)3)13-7-8-15(16)11(2)9-13/h4-9,16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDDSPCJKGSSMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=C(C=C2)O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683706 |
Source
|
Record name | 2',3,3'-Trimethyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261975-70-5 |
Source
|
Record name | 2',3,3'-Trimethyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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